3-(2-Propoxyphenyl)propan-1-amine
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Overview
Description
3-(2-Propoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO It belongs to the class of phenylpropylamines, which are characterized by a phenyl group attached to a propylamine chain
Scientific Research Applications
3-(2-Propoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting on neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Target of Action
The primary targets of 3-(2-Propoxyphenyl)propan-1-amine are Trypsin-1 and Trypsin-2 . These are serine proteases involved in the digestion of proteins in the digestive system. They play a crucial role in physiological and cellular processes, including inflammation and apoptosis .
Mode of Action
It is believed to interact with its targets, trypsin-1 and trypsin-2, potentially inhibiting their activity . This interaction could lead to changes in the protein digestion process, affecting the overall metabolic process .
Biochemical Pathways
protein digestion and absorption pathway . The downstream effects of this could include changes in the availability of amino acids for other metabolic processes .
Result of Action
Given its potential inhibitory action on trypsin-1 and trypsin-2, it could affect protein digestion and metabolism at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propoxyphenyl)propan-1-amine typically involves the reaction of 2-propoxybenzaldehyde with nitroethane to form 3-(2-propoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or sulfonated derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: Similar structure but lacks the propoxy group.
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine: Contains a phenothiazine moiety instead of a simple phenyl group.
Uniqueness
3-(2-Propoxyphenyl)propan-1-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other phenylpropylamines, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-propoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-10-14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8H,2,5,7,9-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIZRBFISXMAIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589847 |
Source
|
Record name | 3-(2-Propoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937661-89-7 |
Source
|
Record name | 3-(2-Propoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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